molecular formula C17H21N3O2 B5515181 N-(2,5-dimethylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanamide

N-(2,5-dimethylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanamide

Cat. No.: B5515181
M. Wt: 299.37 g/mol
InChI Key: MIYINIJJGBZWHB-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanamide typically involves a multi-step process. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the dimethylphenyl group. The final step involves the formation of the oxobutanamide moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,5-dimethylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxobutanamide include:

  • N-(2,5-dimethylphenyl)-4-(1H-pyrazol-1-yl)-4-oxobutanamide
  • N-(2,5-dimethylphenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxopentanamide
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable for various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-(3,5-dimethylpyrazol-1-yl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11-5-6-12(2)15(9-11)18-16(21)7-8-17(22)20-14(4)10-13(3)19-20/h5-6,9-10H,7-8H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYINIJJGBZWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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